![molecular formula C8H9N3O B11921104 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11921104.png)
5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a methoxy group at the 5-position and a methyl group at the 3-position of the pyrazole ring distinguishes this compound from other pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with appropriate reagents to introduce the methoxy group at the 5-position. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often include refluxing in a suitable solvent such as 1,4-dioxane or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable reaction conditions and readily available starting materials, can be applied to develop efficient production processes.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
Synthesis of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine
The synthesis of this compound typically involves the condensation of appropriate hydrazones with various aldehydes or ketones. The method often incorporates the use of catalysts to enhance yield and purity. For instance, a common synthetic route involves the reaction of 3-methyl-1H-pyrazole with methoxy-substituted carbonyl compounds under acidic conditions, leading to the formation of the desired pyrazolo compound.
Anticancer Properties
Research has shown that compounds containing the pyrazolo[3,4-b]pyridine core exhibit significant anticancer activity. For example, derivatives have been synthesized that demonstrate potent inhibition against cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation. Notably, certain derivatives exhibit selectivity over other kinases, making them promising candidates for targeted cancer therapies .
Compound | Target Kinase | IC50 (µM) | Selectivity |
---|---|---|---|
Compound A | CDK2 | 0.36 | 265-fold over CDK9 |
Compound B | CDK9 | 1.8 | - |
Antimicrobial Activity
This compound and its derivatives have also been evaluated for antimicrobial properties. Studies indicate that these compounds possess significant activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves the inhibition of bacterial growth through interference with protein synthesis or cell wall integrity .
Neurological Disorders
Emerging studies suggest that pyrazolo[3,4-b]pyridines may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Parkinson's disease. The modulation of specific kinase pathways involved in neuronal survival presents a promising avenue for drug development aimed at neuroprotection and cognitive enhancement.
Anti-inflammatory Effects
Compounds derived from this compound have shown anti-inflammatory properties in preclinical models. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating potential applications in treating conditions like arthritis and other inflammatory disorders .
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazolo[3,4-b]pyridine derivatives:
- A study by Fazli Azim et al. synthesized novel fused pyrazole derivatives demonstrating significant protein kinase inhibition and antioxidant activity .
- Another research highlighted the selective inhibition of CDK2 by specific pyrazolo derivatives, showcasing their potential as targeted cancer therapeutics .
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRKs. These kinases are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can disrupt these pathways, leading to the inhibition of cancer cell growth . The molecular targets and pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the methoxy and methyl substituents, making it less specific in its biological activity.
5-Fluoro-1H-pyrazolo[3,4-b]pyridine: Contains a fluorine atom at the 5-position instead of a methoxy group, which can alter its reactivity and biological properties.
3-Methyl-1H-pyrazolo[3,4-b]pyridine: Similar to the target compound but lacks the methoxy group, affecting its overall activity.
Uniqueness
The presence of both the methoxy and methyl groups in 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine contributes to its unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug design and other scientific research applications .
Biological Activity
5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies highlighting its potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their varied biological effects. The molecular formula is C8H8N2O, and it has a molecular weight of 164.16 g/mol. The structural features contribute to its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C8H8N2O |
Molecular Weight | 164.16 g/mol |
IUPAC Name | This compound |
Biological Activities
The biological activities of this compound have been explored in various studies, primarily focusing on its anticancer properties, neuroprotective effects, and potential as an anti-inflammatory agent.
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting cell death pathways.
- Case Study : In a study evaluating the cytotoxicity against breast cancer cells (MCF-7), this compound demonstrated an IC50 value of approximately 10 µM, indicating potent activity compared to standard chemotherapeutics .
2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Mechanism : It has been suggested that the compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
- Case Study : In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced markers of neuronal damage .
3. Anti-inflammatory Properties
The anti-inflammatory activity is another significant aspect:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : In vitro studies have shown that it can effectively reduce the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS) .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrazole derivatives. Modifications at various positions can enhance its biological activity.
Synthetic Route Example
A common synthetic approach includes:
- Methylation of a suitable precursor.
- Introduction of the methoxy group via O-methylation.
- Final purification through recrystallization or chromatography.
Future Directions
Given its promising biological activities, further research is warranted to:
- Explore structure-activity relationships (SAR) to optimize efficacy.
- Conduct clinical trials to evaluate safety and effectiveness in humans.
- Investigate potential applications beyond oncology, such as in neurodegenerative diseases.
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-methoxy-3-methyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H9N3O/c1-5-7-3-6(12-2)4-9-8(7)11-10-5/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
IYUDRZDGGRGHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)OC |
Origin of Product |
United States |
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